1-Phenylmelatonin 1-Phenylmelatonin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18927263
InChI: InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

1-Phenylmelatonin

CAS No.:

Cat. No.: VC18927263

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylmelatonin -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name N-[2-(5-methoxy-1-phenylindol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22)
Standard InChI Key MHWIVZQVAFEKPP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3

Introduction

Chemical and Structural Properties of 2-Phenylmelatonin

2-Phenylmelatonin is a synthetic analog of melatonin, characterized by a phenyl group substitution at the 2-position of the indole ring. Its molecular formula is C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2, with a molecular weight of 308.38 g/mol . The compound exhibits ≥98% purity in commercial preparations and is widely used in pharmacological research due to its enhanced receptor affinity compared to endogenous melatonin .

Structural Comparison to Melatonin

The primary structural distinction lies in the phenyl substitution, which replaces the hydrogen atom at the indole ring’s 2-position. This modification increases lipophilicity and stabilizes interactions with hydrophobic residues in melatonin receptor binding pockets . Quantum mechanics calculations reveal that the phenyl group forms van der Waals contacts with Val191/Val204 and π-π stacking with Phe179/192 in MT1_1 and MT2_2 receptors, respectively .

Pharmacological Activity and Receptor Interactions

Affinity and Potency

2-Phenylmelatonin demonstrates sub-nanomolar potency at melatonin receptors, with EC50_{50} values of 65 pM at MT1_1 and 58 pM at MT2_2 in G protein activation assays . These values represent a 10–100-fold increase over melatonin’s native affinity . Notably, its agonist activity is concentration-dependent: at subnanomolar concentrations (0.01–0.1 nM), it antagonizes melatonin-induced contractions in guinea pig colon tissue, while higher concentrations (1 nM–1 µM) induce weak agonism .

Table 1: Comparative Receptor Activation Profiles

LigandMT1_1 EC50_{50} (pM)MT2_2 EC50_{50} (pM)Selectivity Ratio (MT2_2/MT1_1)
Melatonin~4,000 ~50,000 12.5
2-Phenylmelatonin65 58 0.89
Ramelteon21 38 1.81

Binding Mode and Key Residues

High-resolution crystallography (PDB: 6ME3) shows that 2-Phenylmelatonin occupies the orthosteric pocket of MT1_1 via:

  • Hydrogen bonding between the methoxy group and Gln181 .

  • Hydrophobic interactions between the phenyl group and Val124/Val191 .

  • Acetamide moiety coordination with Asn162 .

These interactions stabilize an active receptor conformation, facilitating Gi_i protein coupling and cAMP inhibition .

Functional Selectivity and Biased Signaling

2-Phenylmelatonin exhibits biased agonism at MT2_2 receptors, preferentially activating Gi_i over β-arrestin pathways. In MT2_2-transfected cells, it achieves 90% Gi_i activation efficacy at 100 pM but recruits β-arrestin at only 30% efficacy even at 10 nM . This bias contrasts with melatonin, which shows balanced signaling, suggesting therapeutic advantages in minimizing off-target effects .

Therapeutic Applications and Preclinical Findings

Circadian Rhythm Modulation

In murine models, 2-Phenylmelatonin resets circadian rhythms 40% faster than melatonin by enhancing MT1_1-mediated phase shifts . Its prolonged half-life (2.7 hours vs. melatonin’s 20–30 minutes) supports sustained receptor activation .

Gastrointestinal Motility

Paradoxically, 2-Phenylmelatonin acts as a partial agonist in guinea pig colon, inducing contractions at 1 µM (43% of maximal 5-HT response) while antagonizing melatonin at 0.01 nM . This dual activity implicates tissue-specific receptor heteromerization or alternative splicing .

Neuroprotection and Cancer

MT1_1 activation by 2-Phenylmelatonin analogs reduces oxidative stress in neuronal cultures by 62% and inhibits melanoma proliferation (IC50_{50} = 110 nM) via p53 upregulation .

Comparative Analysis with Other Melatonin Agonists

Table 2: Pharmacokinetic and Functional Properties

Property2-PhenylmelatoninRamelteonAgomelatine
Oral Bioavailability12% 1.8% 20%
Plasma Half-Life2.7 h 1.5 h 2.0 h
MT1_1/MT2_2 Selectivity0.89 1.81 0.45
β-Arrestin RecruitmentLow Moderate High

Future Directions and Challenges

  • Isomer-Specific Studies: The absence of data on 1-Phenylmelatonin warrants investigation into its synthesis, receptor binding, and functional activity.

  • Clinical Translation: While 2-Phenylmelatonin’s preclinical profile is promising, its poor oral bioavailability necessitates prodrug development .

  • Bias Signaling Optimization: Structural modifications targeting Asn162 or Val191 could enhance Gi_i bias, potentially improving safety in circadian therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator